molecular formula C14H18BrNO B6271626 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one CAS No. 92378-02-4

2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

Katalognummer: B6271626
CAS-Nummer: 92378-02-4
Molekulargewicht: 296.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one, also known as 2-Bromo-3-methyl-1-quinolin-1-ylbutan-1-one, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. 2-Bromo-3-methyl-1-quinolin-1-ylbutan-1-one has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, which share structural similarities with 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one, have been extensively studied for their therapeutic potentials across various domains. These compounds are recognized as "privileged scaffolds" in nature due to their significant presence and diverse biological activities. Historically, they were initially noted for their neurotoxicity but later gained attention for their neuroprotective properties against Parkinsonism in mammals. The FDA-approved anticancer drug trabectedin highlights the success of such derivatives in cancer drug discovery. The review by Singh and Shah (2017) encapsulates the therapeutic advancements of tetrahydroisoquinoline derivatives between 2010 and 2015, showcasing their potential against cancers, malaria, central nervous system disorders, cardiovascular and metabolic disorders among others. Their promise extends to treating infectious diseases like tuberculosis, HIV, and leishmaniasis, indicating a broad spectrum of application in drug development with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity

Another intriguing facet of tetrahydroisoquinoline derivatives is highlighted by Antkiewicz‐Michaluk et al. (2018), who reviewed the pharmacology and clinical applications of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative present in the mammalian brain. This compound exhibits neuroprotective, antiaddictive, and antidepressant properties in various animal models, underscoring its therapeutic potential in neurodegenerative diseases and mental health disorders. The mechanisms of action of 1MeTIQ involve MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, pointing towards its significant role in enhancing brain health and function (Antkiewicz‐Michaluk et al., 2018).

Synthesis and Chemical Transformations

The chemistry of tetrahydroisoquinolines, including compounds similar to this compound, also opens avenues for innovative drug synthesis and chemical transformations. Research on Fischer synthesis and the indolization of hydrazones from derivatives of tetrahydroquinolines demonstrates the complexity and versatility of reactions these compounds can undergo. These studies shed light on the structural transformations and synthetic routes that can be exploited for the development of novel therapeutic agents, providing a deeper understanding of the chemical behavior of tetrahydroisoquinoline derivatives in the context of drug design and development (Fusco & Sannicolo, 1978).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves the reaction of 2-bromo-3-methylbutan-1-ol with 1,2,3,4-tetrahydroquinoline in the presence of a suitable reagent to form the corresponding amine. This amine is then reacted with a suitable ketone to form the final product.", "Starting Materials": [ "2-bromo-3-methylbutan-1-ol", "1,2,3,4-tetrahydroquinoline", "Suitable reagent", "Suitable ketone" ], "Reaction": [ "Step 1: 2-bromo-3-methylbutan-1-ol is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a suitable reagent to form the corresponding amine.", "Step 2: The amine is then reacted with a suitable ketone to form the final product, 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one." ] }

92378-02-4

Molekularformel

C14H18BrNO

Molekulargewicht

296.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.